
(S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with an azetidin-2-ylmethoxy group and an ethoxy group, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine typically involves the following steps:
Formation of Azetidin-2-ylmethanol: This intermediate can be synthesized through the reaction of azetidine with formaldehyde, followed by reduction.
Etherification: The azetidin-2-ylmethanol is then reacted with 3-hydroxy-5-ethoxypyridine under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the azetidine moiety, resulting in reduced forms of the compound.
Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation Products: Various oxidized derivatives of the azetidine ring.
Reduction Products: Reduced forms of the pyridine ring or azetidine moiety.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
(S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neurology.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine involves its interaction with specific molecular targets. The azetidine ring and pyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
(S)-2-(Azetidin-2-yl)ethan-1-ol: This compound shares the azetidine ring but differs in the substituents on the pyridine ring.
5-[(2S)-2-Azetidinylmethoxy]-2-chloropyridine: Similar structure with a chlorine substituent instead of an ethoxy group.
Uniqueness: (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine is unique due to the specific combination of the azetidine ring and the ethoxy-substituted pyridine ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
3-[[(2S)-azetidin-2-yl]methoxy]-5-ethoxypyridine |
InChI |
InChI=1S/C11H16N2O2/c1-2-14-10-5-11(7-12-6-10)15-8-9-3-4-13-9/h5-7,9,13H,2-4,8H2,1H3/t9-/m0/s1 |
Clé InChI |
CSDHAOULPQQUMX-VIFPVBQESA-N |
SMILES isomérique |
CCOC1=CC(=CN=C1)OC[C@@H]2CCN2 |
SMILES canonique |
CCOC1=CC(=CN=C1)OCC2CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



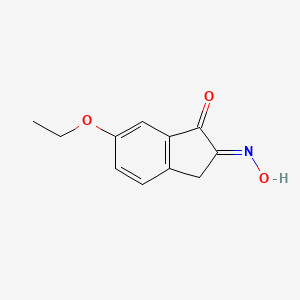


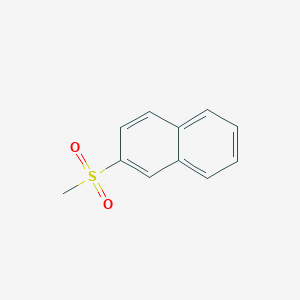
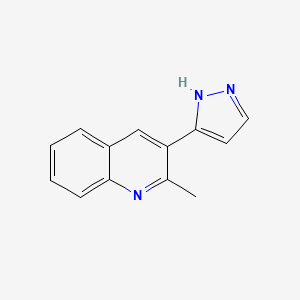
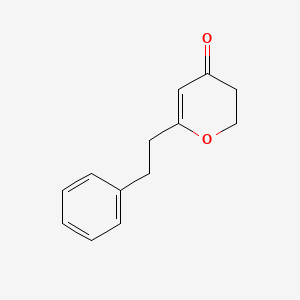

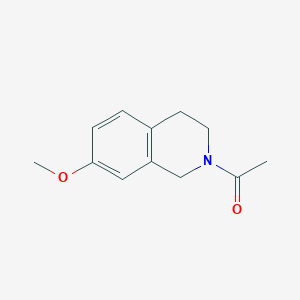
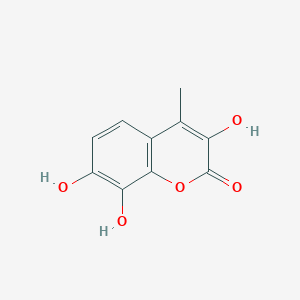

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)
![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)

